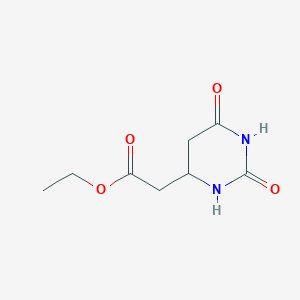

Ethyl hexahydro-2,6-dioxo-4-pyrimidineacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

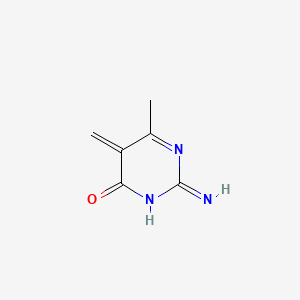

Ethyl 2-(2,6-dioxo-1,3-dihydropyrimidin-4-yl)acetate is a chemical compound with the molecular formula C8H10N2O4 and a molecular weight of 198.18 g/mol . It is a heterocyclic compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ethyl-2-(2,6-Dioxo-1,3-dihydropyrimidin-4-yl)acetat kann auf verschiedene Weise synthetisiert werden. Ein gängiges Verfahren beinhaltet die Reaktion von Ethylacetoacetat mit Harnstoff in Gegenwart einer Base wie Natriumethoxid unter Rückflussbedingungen. Die Reaktion verläuft über die Bildung eines Zwischenprodukts, das dann zum gewünschten Produkt cyclisiert .

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Herstellung von Ethyl-2-(2,6-Dioxo-1,3-dihydropyrimidin-4-yl)acetat ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

Ethyl-2-(2,6-Dioxo-1,3-dihydropyrimidin-4-yl)acetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Nucleophile wie Amine, Thiole und Halogenide können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation Oxo-Derivate ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten Pyrimidinderivaten erzeugen können .

Wissenschaftliche Forschungsanwendungen

Ethyl-2-(2,6-Dioxo-1,3-dihydropyrimidin-4-yl)acetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird bei der Untersuchung von Enzymmmechanismen und als Substrat in biochemischen Assays verwendet.

Industrie: Die Verbindung wird bei der Herstellung von Agrochemikalien und Pharmazeutika verwendet.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-2-(2,6-Dioxo-1,3-dihydropyrimidin-4-yl)acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so deren Aktivität blockiert. Diese Hemmung kann verschiedene biochemische Pfade stören und zu den gewünschten therapeutischen Wirkungen führen .

Wirkmechanismus

The mechanism of action of ethyl 2-(2,6-dioxo-1,3-dihydropyrimidin-4-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl-2-(2,6-Dioxo-1,3-dihydropyrimidin-4-yl)acetat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Ethyl-2-(2,6-Dioxo-1,3-dihydropyrimidin-4-yl)propanoat: Ähnliche Struktur, jedoch mit einer Propanoatgruppe anstelle einer Acetatgruppe.

Methyl-2-(2,6-Dioxo-1,3-dihydropyrimidin-4-yl)acetat: Ähnliche Struktur, jedoch mit einer Methylgruppe anstelle einer Ethylgruppe.

2,6-Dioxo-1,3-dihydropyrimidin-4-yl)essigsäure: Ähnliche Struktur, jedoch mit einer Carbonsäuregruppe anstelle einer Estergruppe.

Diese Verbindungen haben ähnliche chemische Eigenschaften, können sich aber in ihrer Reaktivität und ihren Anwendungen unterscheiden, was die Einzigartigkeit von Ethyl-2-(2,6-Dioxo-1,3-dihydropyrimidin-4-yl)acetat hervorhebt.

Eigenschaften

CAS-Nummer |

23994-67-4 |

|---|---|

Molekularformel |

C8H12N2O4 |

Molekulargewicht |

200.19 g/mol |

IUPAC-Name |

ethyl 2-(2,6-dioxo-1,3-diazinan-4-yl)acetate |

InChI |

InChI=1S/C8H12N2O4/c1-2-14-7(12)4-5-3-6(11)10-8(13)9-5/h5H,2-4H2,1H3,(H2,9,10,11,13) |

InChI-Schlüssel |

RXHKVIRVWWXJDW-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CC1CC(=O)NC(=O)N1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12359589.png)

![6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12359611.png)

![4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B12359612.png)

![(2S)-2-azaniumyl-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate](/img/structure/B12359640.png)

![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12359669.png)